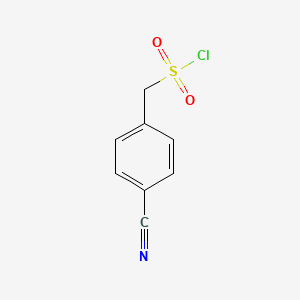
(4-氰基苯基)甲磺酰氯
概述
描述
“(4-Cyanophenyl)methanesulfonyl chloride” is a chemical compound with the empirical formula C8H6ClNO2S and a molecular weight of 215.66 .
Molecular Structure Analysis
The molecular structure of “(4-Cyanophenyl)methanesulfonyl chloride” is represented by the SMILES stringClS(=O)(=O)Cc1ccc(cc1)C#N . Physical And Chemical Properties Analysis
“(4-Cyanophenyl)methanesulfonyl chloride” is a solid substance . It has a melting point of 99.5 °C . It is slightly soluble in DMSO and very slightly soluble in tetrahydrofuran when heated .科学研究应用
络合物形成与光谱学
研究表明,4-氰基苯基甲磺酰氯衍生物与某些氮碱之间会形成络合物。这些络合物已使用 ESI MS、1H NMR 和 FT-IR 光谱进行检查,揭示了质子转移和这些络合物中离子对形成的见解 (Binkowska et al., 2008).
衍生物的结构分析
对源自某些化合物的 N-(2-氰基苯基)二磺酰胺的研究证明了 4-氰基苯基甲磺酰氯衍生物在结构表征中的效用。这些结构已使用 NMR、IR、质谱技术和 X 射线衍射阐明,突出了该化学物质在结构生物学和材料科学中的作用 (Mphahlele & Maluleka, 2021).
电化学与能量储存
在电化学领域,涉及相关化合物甲磺酰氯的研究探索了其在离子液体和能量储存系统中作为电解质的用途,例如在五氧化二钒薄膜的电化学性质中 (Su, Winnick, & Kohl, 2001).
合成与催化
该化合物已用于各种合成工艺。例如,它参与了钯催化的交叉偶联反应,突出了其在有机合成和潜在药物中的作用 (Rosen et al., 2011).
抗癌和抗炎研究
在生物医学研究中,4-氰基苯基甲磺酰氯衍生物因其抗癌和抗炎特性而受到探索,为潜在的治疗应用提供了见解 (Sondhi et al., 2009).
电化学还原研究
对相关化合物(如对氰基苯甲基砜)的电化学还原进行了研究,阐明了反应以及在电化学和材料科学中的潜在应用 (Pilard et al., 2001).
安全和危害
属性
IUPAC Name |
(4-cyanophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKQISHRHXSEGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573165 | |
| Record name | (4-Cyanophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenyl)methanesulfonyl chloride | |
CAS RN |
56105-99-8 | |
| Record name | (4-Cyanophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Cyanophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

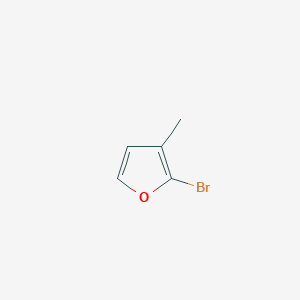
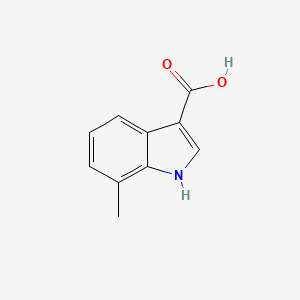

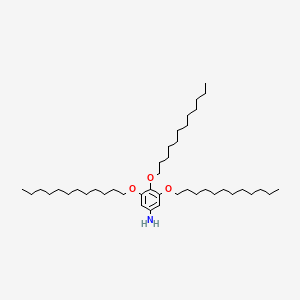
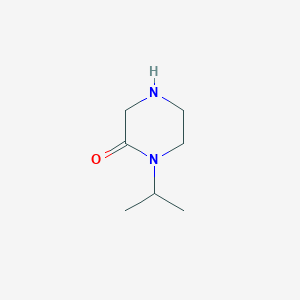

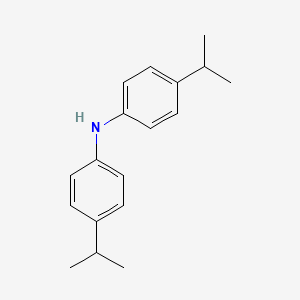
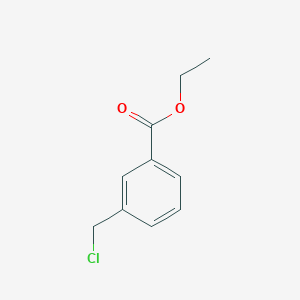
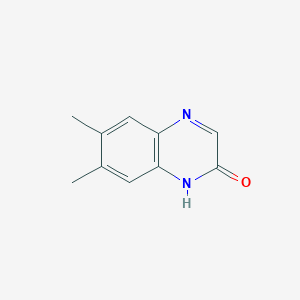

![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)
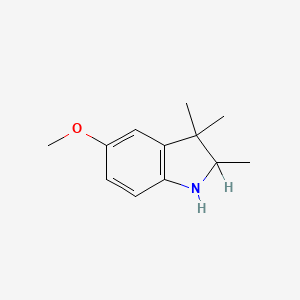
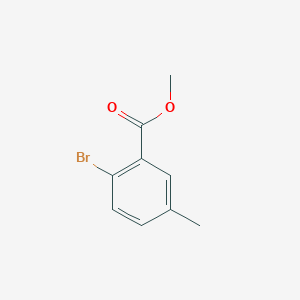
![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)